molecular formula C10H9BrO2S2 B2547457 Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate CAS No. 2248380-60-9

Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate

Cat. No.: B2547457
CAS No.: 2248380-60-9
M. Wt: 305.2
InChI Key: FWKSAWOCDHGJFV-UHFFFAOYSA-N
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Description

Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate is a heterocyclic compound featuring a fused thieno[3,2-b]thiophene core substituted with a bromomethyl group at position 2 and an ethyl ester at position 3. This structure combines electrophilic bromine (for further functionalization) and an electron-withdrawing ester group, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and organic semiconductors . Its synthesis typically involves bromination and esterification steps, as seen in analogous thienothiophene derivatives .

Properties

IUPAC Name

ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2S2/c1-2-13-10(12)9-4-8-7(15-9)3-6(5-11)14-8/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKSAWOCDHGJFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=C(S2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate typically involves the bromination of a thienothiophene precursor followed by esterification. One common method includes the bromination of 2-methylthieno[3,2-b]thiophene-5-carboxylic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting bromomethyl derivative is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The thieno[3,2-b]thiophene core can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thienothiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

Scientific Research Applications

In industrial settings, continuous flow reactors and automated systems are often employed to optimize yields and ensure product consistency.

Medicinal Chemistry

Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate serves as a valuable building block in the synthesis of various therapeutic agents. Potential applications include :

  • Anticancer Agents : Research has indicated that derivatives of this compound exhibit significant activity against cancer cell lines by modulating enzyme activity and influencing cellular pathways.
  • Anti-inflammatory Compounds : The compound's ability to interact with biological targets suggests potential in developing anti-inflammatory medications.

Case Study: Anticancer Activity

A study demonstrated that derivatives synthesized from this compound showed IC50 values ranging from 0.78 to 18 nM against specific cancer cell lines, indicating strong antiproliferative effects .

Materials Science

In materials science, this compound is utilized in developing organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for applications in:

  • Organic Photovoltaics : Enhancing charge transport properties.
  • Light Emitting Diodes (LEDs) : Used in constructing light-emitting materials due to its luminescent properties.

Industrial Chemistry

This compound is also employed in synthesizing agrochemicals and specialty chemicals. Its versatility allows for modifications leading to diverse chemical products.

Mechanism of Action

The mechanism of action of ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biological molecules. The thieno[3,2-b]thiophene core can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Thieno[3,2-b]thiophene Derivatives
  • Thieno[3,2-b]thiophene-2-carboxylic acid (Compound D) Lacks the bromomethyl and ester groups. Prepared via methods by Fuller et al., highlighting the core’s stability under acidic conditions .
  • 2,5-Dibromothieno[3,2-b]thiophene (Compound 1) Brominated at positions 2 and 5, enabling cross-coupling reactions. Demonstrates the reactivity of bromine in electrophilic substitution, contrasting with the bromomethyl group in the target compound .
Thieno[2,3-d]pyrimidines and Thiazolo[3,2-a]pyrimidines
  • Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Features a thiazole-pyrimidine fused system.
Benzothiophene Derivatives
  • Ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate Replaces the thienothiophene core with benzothiophene. The benzene ring increases aromatic stability but reduces electron mobility compared to fused thiophene systems .

Substituent Effects

Bromo Substituents
  • Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate Bromine at position 3 facilitates nucleophilic substitution (e.g., Sandmeyer reactions), similar to the bromomethyl group in the target compound .
  • Ethyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate Bromine on a phenyl ring directs electrophilic substitution, contrasting with the aliphatic bromomethyl’s reactivity in alkylation or elimination .
Ester Groups
  • Ethyl 5-methyldithieno[3,2-b:20,30-d]thiophene-2-carboxylate The ester group enhances solubility and directs electrophilic aromatic substitution. The additional thiophene ring increases conjugation, relevant for semiconductor applications .

Key Research Findings

  • Reactivity : The bromomethyl group in the target compound enables alkylation or elimination reactions, whereas bromine on aromatic rings (e.g., in ) directs electrophilic substitution .
  • Electronic Properties: Thieno[3,2-b]thiophene derivatives exhibit higher electron mobility than benzothiophenes, making them superior for organic thin-film transistors (OTFTs) .
  • Biological Activity: Analogous esters (e.g., ) are intermediates for thienopyrimidines, which show antimicrobial and anticancer activity .

Biological Activity

Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate is a heterocyclic compound belonging to the thienothiophene family, known for its diverse biological activities and applications in medicinal chemistry and materials science. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure characterized by a thieno[3,2-b]thiophene core with a bromomethyl group and an ethyl ester functional group. This unique arrangement contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several key mechanisms:

  • Electrophilic Reactivity : The bromomethyl group acts as an electrophile, facilitating nucleophilic substitution reactions with biological molecules, such as proteins and enzymes. This can lead to covalent modifications that alter protein function.
  • π-π Interactions : The thieno[3,2-b]thiophene core can engage in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity to various molecular targets.
  • Modulation of Enzyme Activity : Research indicates that compounds within this class can influence the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in the body.

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Studies suggest that derivatives of thienothiophenes exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, compounds derived from this structure have shown efficacy in targeting cancer-related pathways, potentially through modulation of signaling cascades involved in cell growth and survival .

Anti-inflammatory Effects

The compound's structural features also suggest potential anti-inflammatory activity. It may inhibit pro-inflammatory cytokines or modulate pathways such as NF-κB, which is critical in inflammatory responses. In vitro studies have demonstrated that thienothiophene derivatives can reduce inflammation markers in cell-based assays .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes. For example, studies have shown promising results against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. .

Data Table: Summary of Biological Activities

Biological Activity Target Organisms/Cells Mechanism References
AnticancerVarious cancer cell linesInduction of apoptosis
Anti-inflammatoryMacrophagesInhibition of NF-κB pathway
AntimicrobialS. aureus, E. coliDisruption of cell membranes

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated significant dose-dependent inhibition of cell viability, suggesting its potential as a chemotherapeutic agent.
  • Anti-inflammatory Assays : In vitro assays using lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with this compound resulted in a marked decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings indicate its potential utility in treating inflammatory diseases.
  • Antimicrobial Testing : The compound was tested against a panel of bacterial strains using the disk diffusion method. Results indicated effective inhibition zones against E. coli and S. aureus, supporting its potential as an antimicrobial agent.

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